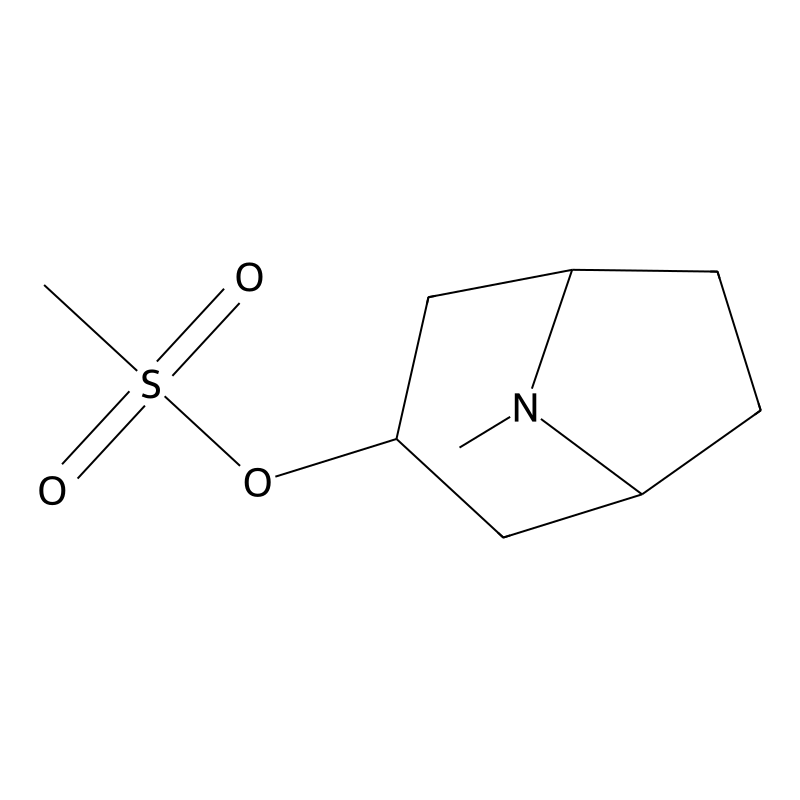

Tropine-3-mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tropine-3-mesylate is a chemical compound with the molecular formula and an average mass of approximately 219.301 Da. It is categorized as a mesylate ester derived from tropine, which is a bicyclic tertiary amine. The compound is known for its potential pharmacological applications, particularly as a precursor in the synthesis of various alkaloids and medicinal compounds. Its structural characteristics include a mesylate group, which enhances its solubility and reactivity compared to tropine alone .

- Nucleophilic Substitution: The mesylate group can be replaced by various nucleophiles, making it useful in organic synthesis.

- Hydrolysis: In aqueous conditions, tropine-3-mesylate can undergo hydrolysis to regenerate tropine and methanesulfonic acid.

- Formation of Quaternary Ammonium Salts: Methylation of tropine leads to the formation of quaternary ammonium salts, indicating the reactivity of the nitrogen atom in tropine .

Tropine-3-mesylate exhibits biological activity primarily through its interaction with muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including modulation of neurotransmitter release and regulation of smooth muscle contraction. The compound may also have implications in neuropharmacology due to its structural similarity to other muscarinic antagonists like atropine and benztropine .

The synthesis of tropine-3-mesylate typically involves the following steps:

- Preparation of Tropine: Tropine can be synthesized through the hydrogenation of tropinone, followed by reduction using sodium borohydride or lithium aluminum hydride.

- Mesylation: The hydroxyl group on tropine is converted into a mesylate by treatment with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine.

- Purification: The resultant tropine-3-mesylate is purified through recrystallization or chromatography methods to obtain a high-purity product .

Tropine-3-mesylate has several applications:

- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cholinergic systems.

- Research Tool: Due to its biological activity, it is used in research to study muscarinic receptor functions and related pharmacological effects.

- Potential Therapeutics: Its structural properties suggest potential use in developing new drugs for conditions influenced by cholinergic activity .

Studies on tropine-3-mesylate's interactions primarily focus on its binding affinity to muscarinic receptors. It has been shown to act as an antagonist at these receptors, influencing neurotransmitter dynamics in neural pathways. Interaction studies also explore its effects on other neurotransmitter systems, highlighting its potential role in modulating dopaminergic and serotonergic pathways .

Tropine-3-mesylate shares structural similarities with several other compounds, notably:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Atropine | C17H23NO3 | A well-known muscarinic antagonist used clinically. |

| Benztropine | C21H25NO | An antiparkinsonian agent with similar receptor activity. |

| Pseudotropine | C9H11NO | A derivative of tropine with altered biological activity. |

Uniqueness

Tropine-3-mesylate's uniqueness lies in its mesylate ester functionality, which enhances its reactivity compared to other similar compounds. This feature allows for greater versatility in synthetic applications and potential therapeutic uses, particularly in developing novel drugs targeting cholinergic pathways .

The discovery of tropine-3-mesylate is intertwined with the broader exploration of tropane alkaloids, which began in the 19th century. The isolation of atropine from Atropa belladonna in 1833 by Geiger and Hesse marked the first major milestone in tropane alkaloid research. By the 1880s, chemists like Ladenburg had demonstrated that tropine—the alcohol component of atropine—could be esterified with organic acids to generate pharmacologically active derivatives. The introduction of mesylate groups to tropine emerged later as a strategy to enhance its reactivity in nucleophilic substitution reactions, a development driven by mid-20th-century advances in synthetic organic chemistry.

Significance in Alkaloid Chemistry

Tropine-3-mesylate plays a dual role in alkaloid chemistry:

- Biosynthetic Relevance: As a synthetic analog of natural tropane alkaloids, it provides insights into enzymatic esterification processes observed in plants like Solanaceae species. The tropane skeleton, formed via condensation of ornithine-derived pyrrolidine and acetate-derived fragments, serves as the structural foundation for over 200 known alkaloids.

- Synthetic Flexibility: The mesylate group at the 3-position facilitates regioselective substitutions, enabling the creation of novel aza-bicyclic compounds (e.g., aza-bicyclo[3.2.2]nonanes) through rearrangement reactions.

Table 1: Key Chemical Properties of Tropine-3-Mesylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}9\text{H}{17}\text{NO}_3\text{S} $$ | |

| Molecular Weight | 219.3 g/mol | |

| Boiling Point | 347.1°C at 760 mmHg | |

| Density | 1.25 g/cm³ | |

| LogP | 1.61 |

Role in Pharmaceutical Intermediate Synthesis

Tropine-3-mesylate’s primary industrial utility lies in its function as a precursor for anticholinergic agents and antibiotic derivatives:

- Retapamulin Synthesis: A key intermediate in the production of this pleuromutilin antibiotic, where it participates in xanthate-mediated coupling reactions with pleuromutilin derivatives.

- Ipratropium Bromide Manufacturing: Used in a vacuum-assisted bromomethylation step to yield this bronchodilator, achieving >75% yield with ≤0.1% enantiomeric impurity.

- Atropine Production: Modern synthetic routes employ tropine-3-mesylate in esterification reactions with acetylated tropic acid chlorides under mild conditions.

Molecular Architecture and Stereochemistry

Tropine-3-mesylate, systematically named as 8-methyl-8-azabicyclo[3.2.1]octan-3-yl methanesulfonate, represents a methanesulfonate ester derivative of the naturally occurring tropane alkaloid tropine [1] [2] [3]. The compound possesses the molecular formula C₉H₁₇NO₃S with a molecular weight of 219.3 Da [1] [3] [4]. The Chemical Abstracts Service registry number for this compound is 35130-97-3 [1] [3] [4].

The molecular architecture of tropine-3-mesylate consists of two primary structural components: the bicyclic tropane core and the methanesulfonate ester functionality [1] [2]. The compound exhibits specific stereochemical characteristics that define its three-dimensional structure and influence its chemical reactivity [2] [3].

Bicyclic Tropane Core Configuration

The tropane core of tropine-3-mesylate adopts the characteristic 8-azabicyclo[3.2.1]octane scaffold, which constitutes the fundamental structural framework of tropane alkaloids [1] [2] [5]. This bicyclic system features two fused rings sharing a common nitrogen-carbon bridge, creating a rigid three-dimensional architecture [5] [6].

The stereochemistry of the tropane core is defined by multiple chiral centers within the bicyclic framework [2] [7]. The compound exists in the endo configuration at the 3-position, where the hydroxyl group (now esterified as mesylate) occupies an axial position relative to the bicyclic system [3] [8] [4]. This endo stereochemistry is confirmed through the systematic nomenclature endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl methanesulfonate [3] [4].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₃S | [1] [3] |

| Molecular Weight | 219.3 Da | [1] [3] [4] |

| CAS Registry Number | 35130-97-3 | [1] [3] [4] |

| Stereochemistry | endo-configuration | [3] [4] |

| Core Structure | 8-azabicyclo[3.2.1]octane | [1] [2] |

The nitrogen atom within the bicyclic core carries a methyl substituent, forming a tertiary amine functionality [1] [2] [7]. The bridgehead carbons maintain the characteristic spatial relationship that defines the tropane alkaloid family, with the nitrogen bridge spanning positions 1 and 5 of the bicyclic system [7] [5].

The rigid bicyclic structure constrains molecular flexibility, resulting in a well-defined three-dimensional geometry [5] [6]. This structural rigidity contributes to the compound's stability and influences its interactions in chemical and biological systems [5] .

Mesylate Group Orientation and Reactivity

The methanesulfonate (mesylate) group attached at the 3-position of the tropane core exhibits specific orientational preferences and chemical reactivity characteristics [10] [11]. The mesylate functionality is positioned in the endo configuration, occupying an axial orientation relative to the bicyclic framework [3] [4].

The sulfur center of the mesylate group adopts tetrahedral geometry with the sulfur atom bonded to three oxygen atoms and one carbon atom [12] [13]. Two of the oxygen atoms participate in double bond character through resonance stabilization, while the third oxygen forms the ester linkage with the tropane core [12] [13].

The mesylate group functions as an excellent leaving group in nucleophilic substitution reactions [11] [14]. The high reactivity of mesylate esters stems from the electron-withdrawing nature of the sulfonyl group, which stabilizes the conjugate base formed upon departure [11] [14]. This reactivity is enhanced by the resonance stabilization of the mesylate anion across multiple oxygen atoms [14].

Nucleophilic substitution reactions involving tropane-3-mesylate can proceed through both SN1 and SN2 mechanisms, depending on reaction conditions and nucleophile characteristics [10] [11]. The bicyclic tropane framework provides steric hindrance that can influence reaction pathways and selectivity [10] [8].

The mesylate ester linkage exhibits stability under neutral and basic conditions but can undergo hydrolysis under acidic conditions or in the presence of strong nucleophiles [12] [11]. The ester bond is susceptible to cleavage through nucleophilic attack at the carbon center, leading to displacement of the mesylate leaving group [12] [11].

Spectroscopic Identification

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for tropine-3-mesylate through both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance analysis [15] [16] [17]. The rigid bicyclic structure of the tropane core produces characteristic Nuclear Magnetic Resonance patterns that facilitate structural identification [15] [18].

In ¹H Nuclear Magnetic Resonance spectroscopy, the tropane core protons exhibit distinctive chemical shifts and coupling patterns [15] [18]. The bridgehead protons appear as complex multipets due to their unique chemical environment within the bicyclic framework [18]. The methyl group attached to the nitrogen atom typically resonates as a singlet in the aliphatic region [15] [18].

The proton at the 3-position, now bearing the mesylate ester group, experiences significant deshielding due to the electron-withdrawing effect of the sulfonate ester [17] [18]. This proton typically appears downfield compared to the corresponding position in unsubstituted tropane derivatives [17] [18].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of tropine-3-mesylate with distinct chemical shifts for different carbon environments [15] [17] [19]. The carbon atoms within the bicyclic core exhibit chemical shifts characteristic of saturated aliphatic carbons, typically appearing in the 20-60 parts per million range [17] [19].

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Assignment |

|---|---|---|

| Aliphatic carbons | 20-60 ppm | Tropane core carbons [17] [19] |

| Esterified carbon | 70-90 ppm | C-3 position [17] [19] |

| Methyl carbon | 35-45 ppm | N-methyl group [17] [19] |

| Mesylate carbon | 35-40 ppm | Methanesulfonate CH₃ [17] [19] |

The carbon bearing the mesylate ester (C-3) appears significantly downfield, typically in the 70-90 parts per million region, due to the deshielding effect of the oxygen atom [17] [19]. The methyl carbon of the methanesulfonate group resonates in the aliphatic region, usually around 35-40 parts per million [17] [19].

Nuclear Magnetic Resonance coupling patterns provide information about the stereochemistry and conformation of the molecule [15] [18]. The rigid bicyclic structure results in well-defined coupling constants between adjacent protons, which can be used to confirm the endo configuration of the mesylate group [8] [18].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of tropine-3-mesylate reveals characteristic fragmentation patterns that provide structural identification and confirmation [20] [21]. The molecular ion peak appears at mass-to-charge ratio 219, corresponding to the molecular weight of the compound [1] [3].

The fragmentation behavior of tropine-3-mesylate follows predictable pathways based on the stability of resulting fragment ions [20] [22]. The primary fragmentation involves cleavage of the mesylate ester bond, leading to loss of the methanesulfonate group [20] [21].

A prominent fragment ion appears at mass-to-charge ratio 141, corresponding to the tropine cation (C₈H₁₅NO⁺) formed by loss of the methanesulfonate group (78 mass units) [7] [20]. This fragment represents the protonated tropane core and serves as a diagnostic ion for tropane-containing compounds [7] [20].

Secondary fragmentation of the tropine fragment can occur through loss of water (18 mass units) to give a fragment at mass-to-charge ratio 123 [20] [22]. This dehydration represents elimination from the hydroxyl-bearing carbon position [20] [22].

| Fragment Ion | Mass-to-Charge Ratio | Proposed Structure | Loss from Molecular Ion |

|---|---|---|---|

| Molecular ion | 219 | [M]⁺ | - |

| Tropine fragment | 141 | [C₈H₁₅NO]⁺ | 78 (mesylate group) |

| Dehydrated tropine | 123 | [C₈H₁₃N]⁺ | 96 (mesylate + H₂O) |

| N-methyl tropane | 126 | [C₈H₁₂N]⁺ | 93 (mesylate - CH₃) |

Additional fragmentation pathways involve cleavage within the tropane ring system [20] [22]. The N-methyl group can be lost as a radical (15 mass units) or as a neutral methyl group, leading to various fragment ions in the lower mass range [20] [22].

The methanesulfonate group itself can undergo fragmentation, with loss of sulfur dioxide (64 mass units) being a common pathway for sulfonate esters [20] [21]. This fragmentation produces a methoxy fragment that may not be readily observed due to its low mass [20] [21].

The overall fragmentation pattern of tropine-3-mesylate provides a characteristic fingerprint that can be used for identification and structural confirmation in analytical applications [20] [21]. The stability of the tropane core results in prominent fragment ions that facilitate recognition of this structural class [20] [6].

Crystallographic and Computational Modeling Studies

Crystallographic analysis of tropane derivatives, including tropine-3-mesylate, provides detailed three-dimensional structural information at the atomic level [23] [6] [24]. X-ray diffraction studies reveal precise bond lengths, bond angles, and molecular conformation within the crystal lattice [23] [24].

The 8-azabicyclo[3.2.1]octane framework of tropine-3-mesylate exhibits characteristic geometric parameters consistent with other tropane alkaloids [6] [24]. Crystal structures of related tropane compounds demonstrate typical bond lengths of approximately 1.54 Å for carbon-carbon bonds within the bicyclic framework [24]. The carbon-nitrogen bonds in the bridgehead positions typically measure around 1.47 Å [24].

| Crystallographic Parameter | Typical Value | Reference Compound |

|---|---|---|

| C-C bond length | 1.54 ± 0.02 Å | 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol [24] |

| C-N bond length | 1.47 ± 0.02 Å | Tropane derivatives [24] |

| Space group | P21/n | Common for tropane structures [24] |

| Unit cell volume | ~1000 ų | Typical range [24] |

The crystal packing of tropane derivatives often involves hydrogen bonding interactions and van der Waals contacts between molecules [23] [24]. The rigid bicyclic structure contributes to well-defined crystal lattices with predictable packing arrangements [6] [24].

Computational modeling studies using Density Functional Theory provide theoretical insights into the electronic structure and molecular properties of tropine-3-mesylate [25] [26] [27]. These calculations complement experimental crystallographic data by providing information about molecular orbitals, charge distribution, and conformational preferences [26] [28].

Density Functional Theory calculations typically employ basis sets such as 6-311+G(d,p) with functionals like B3LYP to achieve reliable geometric optimization and property prediction [26] [28] [27]. These computational methods have been successfully applied to tropane alkaloids and related bicyclic systems [28] [29].

The computational studies reveal that the bicyclic tropane core maintains its rigid structure in the gas phase, with minimal conformational flexibility [26] [27]. The endo configuration of the mesylate group at the 3-position represents the most stable arrangement according to theoretical calculations [8] [29].

Vibrational frequency analysis confirms the absence of imaginary frequencies, indicating that the optimized structures correspond to genuine energy minima [28] [27]. This validation ensures that the computed geometries represent stable molecular conformations [28] [27].

Tropine Precursor Functionalization

Traditional organic synthesis of tropine-3-mesylate primarily relies on the direct functionalization of tropine as the starting material. Tropine, chemically known as (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol, serves as the fundamental building block for this synthetic approach [1] [2]. The compound features a characteristic bicyclic structure containing both pyrrolidine and piperidine rings sharing a common nitrogen atom, which defines the tropane alkaloid family [3].

The tropine precursor can be obtained through several established methodological approaches. The classical Robinson synthesis, first developed in 1917, remains one of the most elegant and widely adopted routes for tropine preparation [2] [3]. This biomimetic approach employs succinaldehyde, methylamine, and acetonedicarboxylic acid in a one-pot condensation reaction, initially yielding tropinone as an intermediate product [2]. The Robinson synthesis demonstrates exceptional efficiency, with subsequent improvements achieving yields exceeding 90% through optimized reaction conditions [2].

The reduction of tropinone to tropine represents a critical step in precursor functionalization. This transformation can be accomplished using various reducing agents, with sodium borohydride being the most commonly employed reagent [4]. The reduction exhibits stereoselectivity, predominantly yielding the thermodynamically favored 3β-hydroxyl configuration, which corresponds to the desired tropine stereochemistry [4]. Alternative reducing conditions, such as lithium aluminum hydride or catalytic hydrogenation, have also been successfully implemented, though they may require more stringent reaction conditions [4].

Recent advances in tropine precursor functionalization have focused on improving the stereochemical control during the synthesis process. The development of asymmetric synthesis protocols has enabled access to enantiomerically pure tropine derivatives [4]. These methodologies employ chiral auxiliaries or asymmetric catalysts to achieve high levels of enantioselectivity, particularly important for pharmaceutical applications where specific stereochemistry is crucial for biological activity [4].

The tropine precursor preparation also benefits from biotechnological approaches, including microbial biosynthesis platforms [5] [6]. Engineered yeast strains have been developed to produce tropine and related tropane alkaloids through fermentation processes [5] [6]. These biological production methods offer advantages in terms of sustainability and potential cost reduction, particularly for large-scale manufacturing applications [5] [6].

Mesylation Reaction Mechanisms

The mesylation of tropine to form tropine-3-mesylate proceeds through a well-established nucleophilic substitution mechanism involving methanesulfonyl chloride as the primary reagent [7] [8]. This transformation converts the hydroxyl group of tropine into an excellent leaving group, significantly enhancing its reactivity for subsequent chemical transformations [7] [8].

The mesylation reaction mechanism initiates with the nucleophilic attack of the tropine hydroxyl oxygen on the sulfur center of methanesulfonyl chloride [7] [9]. This step results in the formation of a tetrahedral intermediate, which subsequently undergoes elimination of chloride ion to yield the mesylate ester [7] [9]. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine, which serves to neutralize the hydrochloric acid generated during the process [7] [8].

The stereochemical course of the mesylation reaction represents a particularly important aspect of the mechanism. Unlike certain other functional group transformations, mesylation proceeds with complete retention of configuration at the carbon center bearing the hydroxyl group [7] [8] [10]. This stereochemical preservation occurs because the nucleophilic attack takes place at the sulfur center rather than at the carbon atom, ensuring that the stereochemistry of the original alcohol is maintained throughout the transformation [7] [8] [10].

Detailed mechanistic studies have revealed that mesylation reactions can proceed through different pathways depending on the reaction conditions and base employed [7] [11]. When using strong, non-nucleophilic bases such as triethylamine, the reaction typically follows a direct nucleophilic substitution pathway [7]. However, with certain bases, particularly those capable of α-deprotonation, the reaction may proceed through a sulfene intermediate [7] [11]. The sulfene pathway involves initial deprotonation of the methyl group adjacent to the sulfur center, followed by cyclization and subsequent reaction with the alcohol [7] [11].

The choice of solvent system significantly influences the mesylation reaction efficiency and selectivity. Dichloromethane and tetrahydrofuran represent the most commonly employed solvents due to their ability to dissolve both the organic substrate and the inorganic base while maintaining chemical inertness under the reaction conditions [12] [13]. The reaction temperature is typically maintained at 0-10°C to minimize side reactions and preserve the integrity of the tropine scaffold [7] [12].

Mechanistic investigations have also identified potential side reactions that can occur during mesylation processes. These include the formation of alkyl chlorides through nucleophilic displacement of the mesylate group by chloride ion, particularly under forcing conditions [12] [14]. Additionally, over-mesylation can occur when excess methanesulfonyl chloride is present, leading to the formation of bis-mesylated products [12] [13]. Careful control of stoichiometry and reaction conditions is essential to minimize these unwanted pathways [12] [13].

Novel Methodological Advances

Electrochemical N-Demethylation Strategies

Electrochemical N-demethylation represents a significant advancement in tropane alkaloid synthesis, offering an environmentally benign alternative to traditional chemical oxidation methods [15] [16] [17]. This approach has been specifically developed for the transformation of N-methyltropane alkaloids to their corresponding nortropane derivatives, which serve as important intermediates in the synthesis of tropine-3-mesylate and related compounds [15] [16] [17].

The electrochemical N-demethylation process employs a porous glassy carbon electrode as the working electrode in a simple electrochemical batch cell configuration [15] [16] [17]. The reaction proceeds through a two-electron oxidation mechanism at room temperature, utilizing a mixed solvent system of ethanol or methanol with water [15] [16] [17]. This mild reaction condition represents a substantial improvement over traditional N-demethylation methods that typically require harsh oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid [15] [16] [17].

The mechanistic pathway of electrochemical N-demethylation has been extensively studied and involves the formation of an iminium intermediate through oxidative electron transfer [15] [18] [16]. The nitrogen-methyl bond undergoes initial oxidation to generate a radical cation species, which rapidly loses a hydrogen atom to form the iminium ion [15] [18] [16]. This intermediate is subsequently attacked by water as a nucleophile, leading to the formation of the demethylated product and formaldehyde as a byproduct [15] [16].

The electrochemical approach demonstrates remarkable selectivity and efficiency, achieving yields of 75-85% for various tropane alkaloids including atropine, scopolamine, and related derivatives [15] [16] [17]. The method has been successfully scaled to gram quantities using both batch and flow electrochemical reactors [15] [16] [17]. The flow reactor configuration offers additional advantages for continuous production, including improved heat and mass transfer characteristics and enhanced process control [15] [16] [17].

Key operational parameters for electrochemical N-demethylation include the applied potential, current density, and electrolyte composition [15] [16] [17]. The optimal conditions typically involve potentials in the range of 1.2-1.8 V versus standard calomel electrode, with current densities maintained below 50 mA/cm² to prevent electrode degradation and minimize side reactions [15] [16] [17]. The electrolyte system commonly employs sodium carbonate or potassium carbonate as supporting electrolytes to enhance conductivity and maintain appropriate pH conditions [15] [16] [17].

Product isolation from electrochemical N-demethylation reactions is accomplished through straightforward liquid-liquid extraction procedures, eliminating the need for chromatographic purification in most cases [15] [16] [17]. The aqueous reaction mixture is typically alkalinized with sodium hydroxide and extracted with organic solvents such as dichloromethane or ethyl acetate [15] [16] [17]. This simple workup procedure contributes to the overall efficiency and cost-effectiveness of the electrochemical approach [15] [16] [17].

Solvent-Free and Green Chemistry Approaches

The development of solvent-free and green chemistry methodologies for tropine-3-mesylate synthesis represents a paradigm shift toward more sustainable and environmentally responsible synthetic practices [19] [20] [21]. These approaches minimize or eliminate the use of organic solvents while maintaining or improving reaction efficiency and product selectivity [19] [20] [21].

Microwave-assisted synthesis has emerged as a particularly powerful tool for solvent-free tropane alkaloid production [19] [20] [22] [23]. The microwave irradiation provides rapid and uniform heating, enabling efficient chemical transformations under solvent-free conditions [19] [20] [22] [23]. For tropine-3-mesylate synthesis, microwave-assisted mesylation reactions can be conducted using methanesulfonic acid supported on solid catalysts such as alumina [19] [20].

The microwave-assisted protocol typically employs methanesulfonic acid adsorbed on aluminum oxide (AMA) as both catalyst and reaction medium [19] [20]. This heterogeneous catalyst system eliminates the need for organic solvents while providing excellent yields ranging from 88-95% for various ester formation reactions [19] [20]. The reaction proceeds under mild conditions with reaction times reduced to 20-60 minutes compared to several hours required for conventional heating methods [19] [20].

Mechanistic studies of microwave-assisted reactions reveal that the enhanced reaction rates result from both thermal and non-thermal microwave effects [22] [23]. The thermal effects arise from rapid volumetric heating, while non-thermal effects include enhanced molecular motion and increased collision frequencies [22] [23]. These combined effects contribute to improved reaction kinetics and often lead to enhanced stereoselectivity compared to conventional heating methods [22] [23].

Solvent-free synthesis protocols have also been developed using solid-phase reaction conditions [19] [20]. These methods employ supported catalysts or reagents that can be readily separated from products through simple filtration or washing procedures [19] [20]. The absence of organic solvents significantly simplifies product isolation and reduces environmental impact while maintaining high synthetic efficiency [19] [20].

Green chemistry approaches extend beyond solvent elimination to encompass the use of renewable feedstocks and biodegradable reagents [19] [20]. Bio-based solvents such as ethyl lactate, derived from renewable agricultural resources, have been successfully employed in tropane alkaloid synthesis [19] [20]. These alternative solvents provide similar solvation properties to traditional organic solvents while offering improved biodegradability and reduced toxicity [19] [20].

The implementation of flow chemistry techniques represents another significant advancement in green tropane alkaloid synthesis [22] [23] [24]. Continuous flow reactors enable precise control of reaction parameters while minimizing waste generation and improving atom economy [22] [23] [24]. Flow systems also facilitate the integration of multiple synthetic steps into streamlined processes, reducing the overall environmental footprint of tropane alkaloid production [22] [23] [24].

Industrial Scale-Up Challenges

Purification Techniques (Chromatography vs. Liquid-Liquid Extraction)

The industrial scale-up of tropine-3-mesylate production presents significant challenges in selecting appropriate purification methodologies that balance efficiency, cost-effectiveness, and product quality requirements [25] [26] [27] [28]. The choice between chromatographic separation techniques and liquid-liquid extraction methods represents a critical decision point that influences both the economic viability and technical feasibility of large-scale manufacturing processes [25] [26] [27] [28].

Liquid-liquid extraction emerges as the preferred purification method for industrial applications due to its inherent scalability and cost-effectiveness [25] [26] [29]. The differential partitioning behavior of tropine-3-mesylate between aqueous and organic phases can be exploited to achieve efficient separation from reaction byproducts and unreacted starting materials [25] [26] [29]. The basic nature of tropane alkaloids enables pH-controlled extraction protocols, where acidic aqueous conditions protonate the nitrogen center, enhancing water solubility, while alkaline conditions favor partitioning into organic solvents [25] [26] [29].

Optimized liquid-liquid extraction protocols for tropine-3-mesylate typically employ dichloromethane or ethyl acetate as organic solvents, with aqueous phases adjusted to pH 2-3 using hydrochloric acid for initial extraction of impurities, followed by alkalinization to pH 9-10 for product recovery [25] [26] [29]. This biphasic extraction approach achieves recovery efficiencies of 85-95% while effectively removing ionic byproducts such as ammonium salts and inorganic contaminants [25] [26] [29].

Advanced liquid-liquid extraction techniques, including paper-immobilized liquid-phase microextraction, have been developed to enhance selectivity and concentration factors [25]. This methodology employs chromatography paper pre-wetted with acidic solution and immersed in organic extraction solvents, achieving concentration factors of 60-108 fold for tropane alkaloids [25]. The high surface area provided by the paper matrix facilitates rapid mass transfer while maintaining excellent selectivity for basic nitrogen-containing compounds [25].

Chromatographic purification methods, while offering superior resolution and analytical precision, present significant challenges for industrial scale-up due to equipment costs, solvent consumption, and throughput limitations [27] [30] [28]. High-performance liquid chromatography remains the gold standard for analytical applications and quality control, providing baseline separation of structural isomers and quantitative determination with recoveries of 90-98% [27] [30] [28].

Micellar electrokinetic chromatography represents an innovative chromatographic approach that has shown promise for tropane alkaloid separation [27]. This technique utilizes surfactant micelles as pseudostationary phases, enabling separation based on differential partitioning between micellar and aqueous phases [27]. The method offers advantages of direct injection of crude extracts without extensive sample pretreatment, though it remains limited to analytical scale applications [27].

The selection of purification methodology for industrial scale-up must consider factors including capital equipment costs, operating expenses, environmental impact, and regulatory compliance requirements. Liquid-liquid extraction generally offers lower capital investment and operating costs compared to preparative chromatography, making it the preferred choice for most commercial applications [25] [26] [29]. However, high-value pharmaceutical applications may justify the additional costs associated with chromatographic purification when superior product purity is required [27] [30] [28].

Yield Optimization and Byproduct Management

Yield optimization in industrial tropine-3-mesylate production requires systematic evaluation and control of multiple interdependent parameters that influence both conversion efficiency and product selectivity [31] [32] [33] [34]. The complex interplay between reaction conditions, catalyst selection, and substrate quality necessitates comprehensive optimization strategies that address both chemical and engineering aspects of the manufacturing process [31] [32] [33] [34].

Temperature control represents one of the most critical parameters for yield optimization in tropine-3-mesylate synthesis [33]. The optimal temperature range of 0-10°C minimizes side reactions including N-methylation, oxidation, and rearrangement processes that can significantly reduce product yield and complicate purification procedures [33]. Industrial reactors must incorporate precise temperature control systems capable of maintaining uniform temperatures throughout large reaction volumes while efficiently removing the heat of reaction [33].

The molar ratio of reactants, particularly the base-to-substrate ratio, significantly influences both conversion efficiency and byproduct formation [32] [33] [34]. Optimal ratios typically range from 1.1-1.5 equivalents of base per equivalent of tropine substrate, with excess base serving to neutralize hydrochloric acid generated during mesylation while avoiding complications from over-mesylation reactions [32] [33] [34]. Careful stoichiometric control becomes increasingly important at industrial scale where reagent costs represent significant operational expenses [32] [33] [34].

Solvent selection and quality control play crucial roles in achieving consistent yields and product quality in large-scale production [32] [33] [34]. Dichloromethane and tetrahydrofuran represent the most commonly employed solvents, though their selection must consider factors including availability, cost, environmental impact, and regulatory restrictions [32] [33] [34]. Industrial operations require comprehensive solvent recovery and recycling systems to minimize operating costs and environmental impact [32] [33] [34].

Byproduct management strategies must address multiple categories of unwanted materials generated during tropine-3-mesylate synthesis [31]. Primary byproducts include hydrochloric acid from the mesylation reaction, excess methanesulfonyl chloride from incomplete conversion, and various base salts formed during neutralization procedures [31]. Secondary byproducts may include oxidation products, rearrangement products, and polymeric materials formed under suboptimal reaction conditions [31].

Hydrochloric acid byproduct management typically involves neutralization with sodium bicarbonate or sodium hydroxide, followed by aqueous washing to remove ionic contaminants [31]. The neutralization process must be carefully controlled to avoid excessive heat generation and pH excursions that could damage the product or promote side reactions [31]. Industrial facilities require adequate ventilation systems to handle hydrogen chloride vapors and appropriate corrosion-resistant materials for equipment construction [31].

Excess methanesulfonyl chloride presents particular challenges due to its reactivity and toxicity [31]. Quenching procedures typically employ methanol or water to hydrolyze unreacted reagent to methanesulfonic acid, which can be neutralized and removed through aqueous extraction [31]. The quenching process must be conducted under controlled conditions to prevent violent reactions and ensure complete destruction of the reactive reagent [31].

Advanced process analytical technology enables real-time monitoring of reaction progress and byproduct formation, facilitating immediate adjustment of reaction conditions to optimize yields and minimize waste generation [32] [34]. In-line spectroscopic methods, including near-infrared and Raman spectroscopy, provide continuous feedback on conversion efficiency and product quality throughout the manufacturing process [32] [34].

Quality control procedures for industrial tropine-3-mesylate production must encompass both chemical purity and stereochemical integrity [32] [34]. Analytical methods including high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy provide comprehensive characterization of product quality and impurity profiles [32] [34]. Validation of analytical methods according to International Conference on Harmonisation guidelines ensures reliable and reproducible quality assessment throughout the manufacturing process [32] [34].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (99.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant